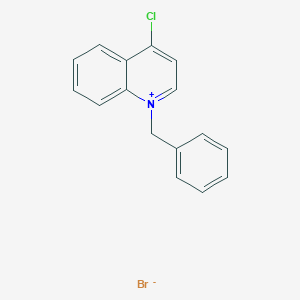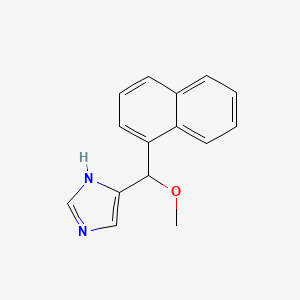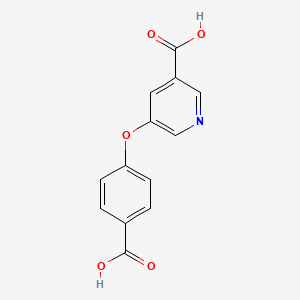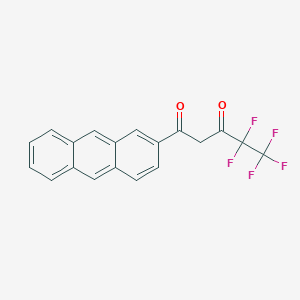
1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione is a compound that features an anthracene moiety linked to a pentafluoropentane-1,3-dione group. Anthracene derivatives are well-known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis . The incorporation of the pentafluoropentane-1,3-dione group introduces unique chemical properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione typically involves the reaction of anthracene derivatives with pentafluoropentane-1,3-dione under controlled conditions. One common method is the Friedel-Crafts acylation, where anthracene reacts with pentafluoropentane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The fluorine atoms in the pentafluoropentane-1,3-dione group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Applications De Recherche Scientifique
1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and nucleic acids, influencing their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione stands out due to the presence of the pentafluoropentane-1,3-dione group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its photophysical properties compared to other anthracene derivatives .
Propriétés
Numéro CAS |
819060-51-0 |
|---|---|
Formule moléculaire |
C19H11F5O2 |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
1-anthracen-2-yl-4,4,5,5,5-pentafluoropentane-1,3-dione |
InChI |
InChI=1S/C19H11F5O2/c20-18(21,19(22,23)24)17(26)10-16(25)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9H,10H2 |
Clé InChI |
TXDJDUNLEPOSRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


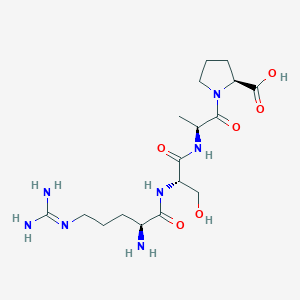
![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
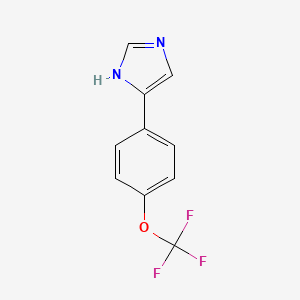

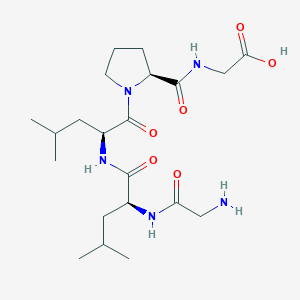
![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
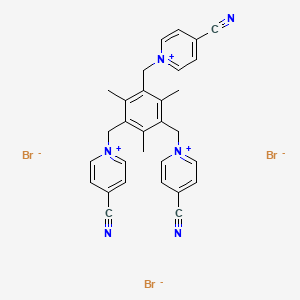
![2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane](/img/structure/B15158660.png)
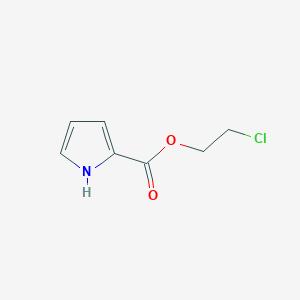
![1-[(S)-(4-Bromophenyl)methanesulfinyl]propan-2-one](/img/structure/B15158677.png)
